molecular formula C6H13NO B13553207 (R)-1-((S)-Pyrrolidin-2-yl)ethanol

(R)-1-((S)-Pyrrolidin-2-yl)ethanol

Cat. No.: B13553207
M. Wt: 115.17 g/mol
InChI Key: IEBYUZARWOFDSE-RITPCOANSA-N
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Description

®-1-((S)-Pyrrolidin-2-yl)ethanol is a chiral compound that features a pyrrolidine ring attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((S)-Pyrrolidin-2-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2-pyrrolidinone using chiral catalysts or reagents to achieve the desired stereochemistry. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like tetrahydrofuran (THF) or ethanol.

Industrial Production Methods

Industrial production of ®-1-((S)-Pyrrolidin-2-yl)ethanol may involve more scalable processes such as catalytic hydrogenation. This method uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to reduce the precursor compound. The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures and pressures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-((S)-Pyrrolidin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form more saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halides.

Major Products Formed

    Oxidation: Formation of pyrrolidin-2-one or pyrrolidine-2-carbaldehyde.

    Reduction: Formation of more saturated alcohols or hydrocarbons.

    Substitution: Formation of halogenated pyrrolidine derivatives.

Scientific Research Applications

®-1-((S)-Pyrrolidin-2-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including its use in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-((S)-Pyrrolidin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, it may act as a ligand that binds to receptors or as a substrate for enzymatic reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(®-Pyrrolidin-2-yl)ethanol: The enantiomer of ®-1-((S)-Pyrrolidin-2-yl)ethanol, with opposite stereochemistry.

    Pyrrolidin-2-ylmethanol: A similar compound with a methanol moiety instead of ethanol.

    Pyrrolidin-2-ylpropane: A compound with a propane moiety instead of ethanol.

Uniqueness

®-1-((S)-Pyrrolidin-2-yl)ethanol is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its analogs. This stereochemistry can influence its binding affinity to receptors, its reactivity in chemical reactions, and its overall efficacy in various applications.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(1R)-1-[(2S)-pyrrolidin-2-yl]ethanol

InChI

InChI=1S/C6H13NO/c1-5(8)6-3-2-4-7-6/h5-8H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

IEBYUZARWOFDSE-RITPCOANSA-N

Isomeric SMILES

C[C@H]([C@@H]1CCCN1)O

Canonical SMILES

CC(C1CCCN1)O

Origin of Product

United States

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